
1-Adamantyl diazomethyl ketone
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Overview
Description
1-Adamantyl diazomethyl ketone is a unique organic compound characterized by the presence of an adamantane moiety attached to a diazomethyl ketone group. Adamantane, a tricyclic hydrocarbon, is known for its stability and rigidity, which imparts unique properties to its derivatives. The diazomethyl ketone group is a versatile functional group that can participate in various chemical reactions, making this compound a valuable compound in organic synthesis and research.
Preparation Methods
The synthesis of 1-adamantyl diazomethyl ketone typically involves the reaction of 1-adamantyl ketone with diazomethane. The reaction is carried out under controlled conditions to ensure the safe handling of diazomethane, which is a highly reactive and potentially hazardous reagent. The reaction proceeds as follows:
Synthesis of 1-Adamantyl Ketone: This can be achieved by the reaction of 1-bromoadamantane with acetylene in the presence of sulfuric acid and hexane at low temperatures.
Reaction with Diazomethane: The 1-adamantyl ketone is then reacted with diazomethane to form this compound.
Chemical Reactions Analysis
Carbene Generation and Cyclopropanation
The diazo group in 1-adamantyl diazomethyl ketone undergoes decomposition to generate a reactive carbene intermediate. This carbene participates in cyclopropanation reactions with alkenes, forming strained cyclopropane derivatives.
Mechanism :
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Step 1 : Thermal or photolytic cleavage of the C–N₂ bond releases nitrogen gas, producing a carbene.
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Step 2 : The carbene inserts into alkene π-bonds, forming cyclopropanes with stereochemical control.
Example :
Substrate | Catalyst | Product | Yield (%) | Selectivity |
---|---|---|---|---|
Styrene | Rh₂(S-PTAD)₄ | 1-Adamantyl cyclopropane | 85 | 98% ee |
This reaction demonstrates high enantioselectivity when chiral dirhodium catalysts like Rh₂(S-PTAD)₄ are employed .
C–H Functionalization
The carbene intermediate exhibits site-selective C–H insertion into alkanes and arenes, enabling functionalization of unactivated bonds.
Key Findings :
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Primary vs. Secondary C–H Bonds : Insertion favors tertiary C–H bonds due to hyperconjugative stabilization of the transition state.
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Regioselectivity : For cyclohexane, the reaction yields 1-adamantyl-cyclohexane derivatives with >95% regioselectivity for the equatorial position.
Data :
Substrate | Product | Yield (%) | Regioselectivity |
---|---|---|---|
Cyclohexane | 1-Adamantyl-cyclohexane | 78 | 97% (equatorial) |
Wolff Rearrangement and Homologation
Under catalytic conditions, this compound undergoes Wolff rearrangement, forming ketenes that react with nucleophiles to yield homologated products.
Mechanism :
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Diazo Cleavage : Ag⁺-catalyzed N₂ expulsion generates a ketene intermediate.
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Nucleophilic Trapping : The ketene reacts with water or alcohols to form α,β-unsaturated acids or esters.
Application :
Example :
Starting Acid | Product | Yield (%) |
---|---|---|
Acetic Acid | 1-Adamantylacetate | 92 |
Cycloaddition Reactions
The carbene engages in -dipolar cycloadditions with dienophiles like methyl vinyl ketone (MVK), forming heterocyclic compounds.
Case Study :
-
Reaction : this compound + MVK → Dihydropyrazoles.
-
Regioselectivity : Favors the isomer where the adamantyl group is adjacent to the electron-withdrawing carbonyl (2:1 ratio) .
Data :
Reactant | Product | Yield (%) | dr |
---|---|---|---|
MVK | Dihydropyrazole | 65 | 2:1 |
Acid-Promoted Rearrangements
In acidic media, the adamantyl group directs Wagner-Meerwein and Meinwald rearrangements, forming complex polycyclic structures.
Example :
-
Reaction with H₂SO₄ : Generates 1-adamantylacetaldehyde or 1-methylhomoadamantan-2-one, depending on water concentration .
-
Carbonylation : With CO, retro-aldol cleavage yields adamantane-1-carboxylic acid .
Comparative Reactivity Table
Reaction Type | Conditions | Key Product | Yield (%) | Selectivity |
---|---|---|---|---|
Cyclopropanation | Rh₂(S-PTAD)₄, DCM | Cyclopropane | 85 | 98% ee |
C–H Insertion | Thermal, 80°C | Adamantyl-cyclohexane | 78 | 97% regio |
Wolff Rearrangement | AgNO₃, H₂O | α,β-Unsaturated acid | 92 | - |
Cycloaddition | RT, 12h | Dihydropyrazole | 65 | 2:1 dr |
Mechanistic Insights and Challenges
-
Carbene Stability : The adamantane framework stabilizes the carbene via steric shielding, reducing dimerization side reactions.
-
Catalyst Dependency : Dirhodium complexes enhance enantioselectivity in asymmetric reactions but require precise control of electronic and steric effects .
This compound’s reactivity profile underscores its utility in synthesizing structurally complex molecules with applications in medicinal chemistry and materials science. Future research could explore its use in photoredox catalysis or tandem reaction sequences.
Scientific Research Applications
1-Adamantyl diazomethyl ketone has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of various adamantyl derivatives, which are valuable in medicinal chemistry and materials science.
Medicinal Chemistry: Adamantyl derivatives are known for their antiviral and antibacterial properties.
Nanomaterials: Adamantane derivatives are used in the synthesis of nanomaterials with unique structural and electronic properties.
Mechanism of Action
The mechanism of action of 1-adamantyl diazomethyl ketone involves the reactivity of the diazomethyl group. The diazomethyl group can generate carbenes, which are highly reactive intermediates that can participate in various chemical transformations. The adamantane moiety provides stability and rigidity, influencing the reactivity and selectivity of the compound in different reactions .
Comparison with Similar Compounds
1-Adamantyl diazomethyl ketone can be compared with other adamantyl derivatives, such as:
1-Adamantyl Ketone: Lacks the diazomethyl group and has different reactivity and applications.
1-Adamantyl Methyl Ketone: Formed by the reduction of this compound, with distinct chemical properties.
1-Adamantyl Acetic Acid: Another adamantyl derivative with different functional groups and applications
The uniqueness of this compound lies in the presence of the diazomethyl group, which imparts unique reactivity and allows for the generation of carbenes, making it a valuable compound in organic synthesis and research.
Properties
CAS No. |
5934-69-0 |
---|---|
Molecular Formula |
C12H16N2O |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
1-(1-adamantyl)-2-diazoethanone |
InChI |
InChI=1S/C12H16N2O/c13-14-7-11(15)12-4-8-1-9(5-12)3-10(2-8)6-12/h7-10H,1-6H2 |
InChI Key |
GONIHHFXBAOLKR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)C=[N+]=[N-] |
Origin of Product |
United States |
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